1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
221221-16-5
VCID:
VC21127450
InChI:
InChI=1S/C14H12FNO4/c1-20-13-10(15)5-4-8-11(13)16(7-2-3-7)6-9(12(8)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)
SMILES:
COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)F
Molecular Formula:
C14H12FNO4
Molecular Weight:
277.25 g/mol
1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 221221-16-5
Cat. No.: VC21127450
Molecular Formula: C14H12FNO4
Molecular Weight: 277.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221221-16-5 |
|---|---|
| Molecular Formula | C14H12FNO4 |
| Molecular Weight | 277.25 g/mol |
| IUPAC Name | 1-cyclopropyl-7-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H12FNO4/c1-20-13-10(15)5-4-8-11(13)16(7-2-3-7)6-9(12(8)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19) |
| Standard InChI Key | BZHFSDYKFLNPST-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)F |
| Canonical SMILES | COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator